molecular formula C13H10F3N3O B2668113 N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1092346-32-1

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2668113
CAS RN: 1092346-32-1
M. Wt: 281.238
InChI Key: QHKZPCLDMBBUPV-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a key role in the self-renewal of stem cells and the development of cancer. PTC-209 has shown promising results in preclinical studies as a potential anti-cancer agent.

Scientific Research Applications

Anion Recognition and Sensing

Dicationic N-methylated derivatives of pyridine dicarboxamides have been shown to strongly bind anions with selectivity for chloride ions and bind neutral urea and amide guests. The high affinity and selectivity for anion complexation are attributed to the rigid preorganized structure of receptors and the electrostatic charge effect, demonstrating the compound's potential in anion recognition and sensing applications (A. Dorazco‐González et al., 2010).

Luminescence and Biological Interaction

Pyridine derivatives have been utilized in the synthesis of novel aromatic carboxylic acids and their lanthanide complexes, which exhibit strong luminescence properties and high thermal stability. These compounds' interactions with biological molecules like bovine serum albumin (BSA) suggest potential applications in medicinal chemistry and bio-imaging (R. Tang et al., 2011).

Antifungal Activity

N-substituted pyridinyl carboxamide derivatives have been synthesized and shown to possess moderate antifungal activities against phytopathogenic fungi. This suggests the potential application of pyridine carboxamide derivatives in developing new antifungal agents (Zhibing Wu et al., 2012).

Coordination Chemistry and Material Science

Pyridine carboxamide ligands have been used to synthesize copper(II) and silver(I) coordination polymers, revealing the role of ligand conformation in structural diversity. These complexes exhibit unique properties like emissions, which may be assigned to intraligand transitions, suggesting applications in material science and coordination chemistry (Chun-Wei Yeh et al., 2008).

Antimicrobial Agents

Pyridine-bridged bis-carboxamide Schiff's bases have shown significant antimicrobial activity, highlighting the potential of pyridine carboxamide derivatives as antimicrobial agents. These compounds have been compared favorably to reference antibiotic drugs, indicating their relevance in addressing resistance issues (M. Al-Omar & A. Amr, 2010).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-7-9-3-5-17-6-4-9/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKZPCLDMBBUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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